molecular formula C13H18N6O3 B2816547 1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 886907-40-0

1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2816547
CAS No.: 886907-40-0
M. Wt: 306.326
InChI Key: XLXDFSXXIAREOE-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione (CAS 886907-40-0) is a chemical compound with the molecular formula C13H18N6O3 and a molecular weight of 306.32 . This complex molecule features a fused triazino-purine dione core structure, substituted with multiple methyl groups and a 2-hydroxyethyl chain. The provided SMILES string is CC1=NN(CCO)c2nc3c(c(=O)n(C)c(=O)n3C)n2C1C . As a 1,2,4-triazine hybrid, this compound belongs to a class of nitrogen-containing heterocycles that are prominent in medicinal and synthetic chemistry . Triazine cores are recognized as privileged pharmacophores and are found in several FDA-approved drugs, including the antiepileptic lamotrigine and the antiviral triazavirin, due to their significant biological efficacy and biocompatibility . The 1,2,4-triazine motif is also encountered in various natural products with documented biological activities, such as fervenulin and toxoflavin . This specific reagent serves as a valuable building block for researchers in drug discovery and development. It is suitable for exploring structure-activity relationships, synthesizing novel hybrid molecules, and developing potential therapeutic agents. Its structure makes it of particular interest for creating probes and compounds for applications in areas such as oncology, antiviral research, and the development of materials with unique optoelectronic properties . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O3/c1-7-8(2)19-9-10(14-12(19)18(15-7)5-6-20)16(3)13(22)17(4)11(9)21/h8,20H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXDFSXXIAREOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-(4-Chlorophenyl)-1-isopropyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione ()

  • Substituents : N1-isopropyl, C3-(4-chlorophenyl), C7/C9-methyl.
  • Molecular Formula : C₁₇H₁₈ClN₇O₂.
  • Key Features : The 4-chlorophenyl group enhances lipophilicity and may influence π-π stacking in biological targets, while the isopropyl group adds steric bulk. This compound’s higher molecular weight (MW: ~403.8 g/mol) compared to the target compound suggests reduced solubility in aqueous media .

3,7,9-Trimethyl-1-[2-(4-phenyl-1-piperazinyl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione ()

  • Substituents : N1-[2-(4-phenylpiperazinyl)ethyl], C3/C7/C9-methyl.
  • Molecular Formula : C₂₂H₂₈N₈O₂.
  • Its high MW (436.52 g/mol) and extended side chain likely reduce membrane permeability but improve target specificity .

1,3,4,9-Tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione ()

  • Substituents : N1/C3/C4/C9-methyl.
  • Molecular Formula : C₁₁H₁₄N₆O₂.
  • Key Features : The absence of a hydroxyethyl or aromatic substituent results in lower steric hindrance and MW (~286.3 g/mol). This simplicity may favor metabolic stability but limit interaction with complex biological targets .

3-(4-Chlorophenyl)-1,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione ()

  • Substituents : N1-methyl, C3-(4-chlorophenyl), C7/C9-methyl.
  • Molecular Formula : C₁₆H₁₅ClN₆O₂.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound: 1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione Likely C₁₃H₁₈N₆O₃ N1-(2-hydroxyethyl), C3/4/7/9-methyl ~314.3 (estimated) Enhanced hydrophilicity via hydroxyethyl group
3-(4-Chlorophenyl)-1-isopropyl-7,9-dimethyl analog C₁₇H₁₈ClN₇O₂ N1-isopropyl, C3-(4-Cl-phenyl) 403.8 High lipophilicity, steric bulk
1-[2-(4-Phenylpiperazinyl)ethyl]-3,7,9-trimethyl analog C₂₂H₂₈N₈O₂ N1-phenylpiperazinyl ethyl 436.5 Polar side chain, receptor-targeting potential
1,3,4,9-Tetramethyl analog C₁₁H₁₄N₆O₂ N1/C3/C4/C9-methyl 286.3 Compact structure, metabolic stability
3-(4-Chlorophenyl)-1,7,9-trimethyl analog C₁₆H₁₅ClN₆O₂ C3-(4-Cl-phenyl), N1/C7/C9-methyl 358.8 Balanced lipophilicity, hydrophobic binding

Key Insights from Structural Variations

Hydroxyethyl vs. Alkyl/Aromatic Groups : The target compound’s 2-hydroxyethyl group distinguishes it from analogs with purely hydrophobic (isopropyl, phenylpiperazinyl) or electron-withdrawing (chlorophenyl) substituents. This group may improve aqueous solubility, critical for oral bioavailability .

Methylation Patterns : Methyl groups at positions 3, 4, 7, and 9 are conserved across analogs, suggesting their role in stabilizing the fused ring system or modulating electronic effects.

Biological Implications : Analogs with aromatic or piperazinyl groups (e.g., ) are more likely to exhibit receptor-binding activity, while the target compound’s hydroxyethyl group could favor interactions with polar residues in enzymes or transporters.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example, methylation of the triazine ring and side-chain functionalization (e.g., hydroxyethyl attachment) require controlled conditions (e.g., inert atmosphere, catalytic bases like K2_2CO3_3, and solvents like DMF). Optimization of temperature (60–100°C) and reaction time (12–48 hrs) is critical to avoid side reactions . Huisgen cycloaddition or nucleophilic substitution may be used for side-chain modifications, as seen in analogous purine-diones .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR should confirm methyl group positions (δ 1.2–1.5 ppm for CH3_3) and hydroxyethyl proton signals (δ 3.5–4.0 ppm).
  • HRMS : Validate molecular weight (e.g., theoretical [M+H]+^+ = 395.18 g/mol) with <2 ppm error.
  • XRD : Resolve fused triazine-purine ring system geometry and substituent orientations .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer : Stability under varying pH, temperature, and light exposure must be tested via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Use HPLC (C18 column, 0.1% TFA/ACN gradient) to monitor decomposition products. Store in amber vials at –20°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., adenosine receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target receptors (PDB ID: 4EIY). Validate binding poses with MD simulations (GROMACS, 100 ns) to assess stability. Compare with structurally similar antagonists (e.g., 8-substituted purinediones) to identify key hydrophobic/π-π interactions .

Q. What experimental designs are suitable for resolving contradictory activity data in enzyme inhibition assays?

  • Methodological Answer :

  • Dose-Response Curves : Use 8–12 concentration points (10 nM–100 µM) to calculate IC50_{50} with Hill slope analysis.
  • Counter-Screens : Test against related enzymes (e.g., PDEs vs. kinases) to confirm selectivity.
  • Kinetic Studies : Employ stopped-flow spectroscopy to distinguish competitive vs. non-competitive inhibition .

Q. How can environmental fate studies assess the compound’s persistence and ecotoxicity?

  • Methodological Answer : Follow OECD guidelines for:

  • Hydrolysis : Test at pH 4, 7, and 9 (50°C, 5 days) with LC-MS/MS quantification.
  • Biodegradation : Use OECD 301F (manometric respirometry) to measure CO2_2 evolution.
  • Ecotoxicity : Conduct Daphnia magna acute toxicity assays (48-hr EC50_{50}) .

Q. What strategies optimize regioselectivity during functionalization of the triazino-purine core?

  • Methodological Answer :

  • Protecting Groups : Use Boc or TMS for hydroxyethyl protection during methylation.
  • Catalysis : Pd(OAc)2_2/Xantphos for Suzuki couplings at less hindered positions.
  • DFT Calculations : Predict reactive sites via Fukui indices or electrostatic potential maps .

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